Wnt signaling plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in several diseases, including cancer and inflammatory conditions. Studies have shown that R-etodolac can effectively inhibit Wnt signaling through interaction with Frizzled receptors, thereby offering a potential therapeutic avenue for these diseases [].
Interestingly, research also suggests a potential advantage of R-etodolac related to its gastrointestinal safety profile. While S-etodolac exhibits ulcerogenic activity at high doses, R-etodolac does not and may even offer protective effects against gastric damage []. This distinct characteristic of R-etodolac stands in contrast to the established gastrointestinal side effects associated with many NSAIDs, potentially paving the way for safer pain management strategies.